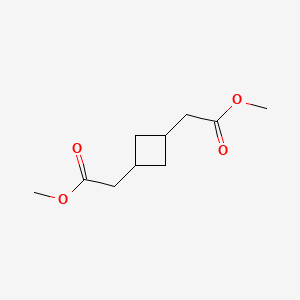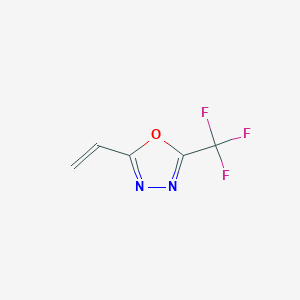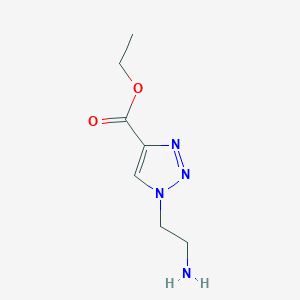
Itraconazole, (S)-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Itraconazole is an antifungal medication used to treat various fungal infections. It belongs to the triazole family of drugs. Its primary applications include managing conditions such as aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis. The compound can be administered orally or intravenously.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of itraconazole involves several steps. One key intermediate is the triazolinone ring, which is crucial for its antifungal activity. The overall synthetic route includes cyclization reactions, functional group transformations, and stereochemical control.
Industrial Production: Itraconazole is produced industrially through efficient synthetic processes. specific details regarding large-scale production methods are proprietary and not widely disclosed.
Analyse Chemischer Reaktionen
Types of Reactions: Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Notably:
Oxidation: The compound can be oxidized to form hydroxy-itraconazole and keto-itraconazole.
Reduction: Reduction reactions may lead to N-desalkyl-itraconazole.
Oxidation: Oxidizing agents such as peracids or metal oxides.
Reduction: Reducing agents like hydrides (e.g., lithium aluminum hydride).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The major products of these reactions include the hydroxy and keto derivatives, which contribute to itraconazole’s pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Itraconazole’s versatility extends beyond antifungal therapy:
Cancer Research: Recent studies suggest that itraconazole inhibits the hedgehog signaling pathway, making it a potential anticancer agent.
Antiangiogenic Effects: Itraconazole exhibits antiangiogenic properties, impacting blood vessel formation.
Wirkmechanismus
Itraconazole disrupts fungal cell membranes and metabolism. It affects ergosterol biosynthesis, leading to impaired fungal growth. The compound targets specific enzymes involved in sterol synthesis.
Vergleich Mit ähnlichen Verbindungen
Itraconazole stands out due to its broad spectrum of activity, including efficacy against Aspergillus. Other similar compounds include fluconazole, voriconazole, and posaconazole.
Eigenschaften
CAS-Nummer |
154003-20-0 |
|---|---|
Molekularformel |
C35H38Cl2N8O4 |
Molekulargewicht |
705.6 g/mol |
IUPAC-Name |
2-[(2S)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31+,35+/m0/s1 |
InChI-Schlüssel |
VHVPQPYKVGDNFY-ARROIKNCSA-N |
Isomerische SMILES |
CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Kanonische SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)



aminehydrochloride](/img/structure/B13580490.png)



![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)

![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)

![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)
